molecular formula C9H13N3O B13677117 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13677117
M. Wt: 179.22 g/mol
InChI Key: BAWNZJYQQFMPDY-UHFFFAOYSA-N
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Description

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of an oxadiazole ring and a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with 3-(1,2,5,6-tetrahydropyridin-3-yl)acrylonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced into the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized oxadiazole derivatives.

    Reduction: Reduced oxadiazole products.

    Substitution: Halogenated oxadiazole compounds.

Scientific Research Applications

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: These compounds share a similar tetrahydropyridine moiety but differ in the heterocyclic ring structure.

    Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound has a similar pyridine ring but differs in the functional groups attached to it.

Uniqueness

3-Ethyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific combination of an oxadiazole ring and a tetrahydropyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-ethyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h4,10H,2-3,5-6H2,1H3

InChI Key

BAWNZJYQQFMPDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=CCCNC2

Origin of Product

United States

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